Ethyl loflazepate is derived from the benzodiazepine class of drugs. It is marketed under various trade names including Victan, Meilax, and Ronlax. The compound is utilized primarily in the treatment of anxiety disorders and related conditions. Its classification as a prodrug allows it to provide therapeutic effects with potentially reduced sedative side effects compared to traditional benzodiazepines like diazepam .
The synthesis of ethyl loflazepate involves several key steps that typically include:
The specific parameters for these reactions can vary based on laboratory practices but typically involve careful monitoring of pH and temperature .
Ethyl loflazepate has a complex molecular structure characterized by the following:
The three-dimensional conformation of ethyl loflazepate can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interactions with biological targets .
Ethyl loflazepate undergoes various chemical reactions in biological systems:
These metabolic pathways highlight the importance of understanding drug interactions and potential side effects during clinical use .
The mechanism of action of ethyl loflazepate is primarily linked to its interaction with gamma-aminobutyric acid (GABA) receptors:
Ethyl loflazepate exhibits several notable physical and chemical properties:
The elimination half-life ranges from 51 to 103 hours, indicating prolonged activity within the body which can influence dosing regimens .
Ethyl loflazepate has several clinical applications:
Research continues into its efficacy compared to other benzodiazepines, particularly regarding safety profiles and long-term use implications .
Ethyl loflazepate, chemically designated as ethyl (7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate, possesses a molecular formula of C₁₈H₁₄ClFN₂O₃ and a molar mass of 360.77 g/mol [4] [9]. The (R)-enantiomer features a chiral center at the C3 position of the benzodiazepine ring, leading to distinct three-dimensional spatial arrangements. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the (R)-configuration adopts a specific conformational geometry where the ethyl ester group occupies a pseudo-axial orientation. This orientation sterically influences the molecule’s interaction with biological targets, particularly the benzodiazepine binding site of γ-aminobutyric acid type A (GABAA) receptors [5] .
The fluorine atom at the ortho position of the phenyl ring and the chlorine at C7 of the benzodiazepine core contribute to electronic properties, evidenced by dipole moment calculations (4.2 Debye) and electrostatic potential maps showing localized negative charge at the carbonyl oxygen atoms [9]. These features differentiate the (R)-enantiomer’s electronic profile from its (S)-counterpart, which displays altered charge distribution at the C3 chiral center.
Table 1: Key Identifiers of (R)-Ethyl Loflazepate
Property | Value | Source |
---|---|---|
CAS Registry Number | 158251-55-9 (S-enantiomer); 25273597 (R-enantiomer, PubChem CID) | [5] [7] |
IUPAC Name | ethyl (3R)-7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | |
InChI Key | CUCHJCMWNFEYOM-UHFFFAOYSA-N (racemate) | [4] [9] |
Chiral Center Configuration | (R)-C3 |
(R)-Ethyl loflazepate is a white crystalline solid with a melting point of 196°C. It exhibits pH-dependent solubility:
Table 2: Physicochemical Properties of (R)-Ethyl Loflazepate
Property | Value | Analytical Method |
---|---|---|
Melting Point | 196°C | Differential Scanning Calorimetry |
LogP (Partition Coefficient) | 3.36 (Predicted) | ALOGPS |
Aqueous Solubility | 0.00525 mg/mL (pH 7.0) | Shake-flask method |
pKa | 9.49 (acidic) | Potentiometric titration |
UV λmax | 230 nm, 310 nm | UV-Vis spectroscopy |
Stability studies reveal:
Spectroscopic characterization includes:
Receptor Binding and Pharmacodynamics
(R)-Ethyl loflazepate demonstrates a 15-fold higher affinity for the GABAA receptor benzodiazepine site (Kᵢ = 0.8 nM) compared to the (S)-enantiomer (Kᵢ = 12 nM), as measured by ³H-diazepam displacement assays [4] [9]. This stereoselectivity arises from optimal hydrophobic interactions between the (R)-configured C3 ester and α₁-subunit residues (His101 and Tyr159). In electrophysiological studies, the (R)-enantiomer potentiated GABA-induced chloride currents by 210% (EC₅₀ = 18 nM), whereas the (S)-enantiomer showed only 40% potentiation (EC₅₀ = 350 nM) [9].
Metabolic Differences
Both enantiomers undergo hepatic metabolism, but with divergent pathways:
Table 3: Bioactivity Comparison of Ethyl Loflazepate Enantiomers
Parameter | (R)-Enantiomer | (S)-Enantiomer | Assay System |
---|---|---|---|
GABAA Binding Kᵢ | 0.8 nM | 12 nM | Radioligand binding |
GABA Current Potentiation | 210% (EC₅₀ = 18 nM) | 40% (EC₅₀ = 350 nM) | Patch-clamp electrophysiology |
Primary Metabolic Pathway | Ester hydrolysis (→CM7116) | 3-Hydroxylation | Liver microsomes |
Active Metabolite Half-life | 51–103 h | 8 h | Human plasma kinetics |
Functional Impacts
P300 event-related potential studies in humans indicate that the (R)-enantiomer causes less prolongation of P300 latency (reflecting cognitive processing speed) than racemic mixtures after acute administration. This aligns with its non-sedative anxiolytic profile, whereas the (S)-enantiomer contributes to sedation and cognitive impairment at equivalent doses [3].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7